molecular formula C27H23N3O4 B146462 4'-Demethylamino-4'-hydroxystaurosporine CAS No. 126572-73-4

4'-Demethylamino-4'-hydroxystaurosporine

Cat. No.: B146462
CAS No.: 126572-73-4
M. Wt: 453.5 g/mol
InChI Key: OSJFVOAURBIGTC-IFGWQFMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Demethylamino-4'-hydroxystaurosporine (hereafter referred to by its systematic name) is a staurosporine derivative belonging to the indolocarbazole family of natural products. It is structurally characterized by the replacement of the methylamino group at the 4' position with a hydroxyl group, a modification that alters its biological activity and selectivity compared to parent compounds. This compound was isolated from Streptomyces sanyensis PBLC04, a mangrove-derived bacterium, and has demonstrated notable antiamoebic activity against Acanthamoeba spp., including A. castellanii, A. griffini, and A. polyphaga .

While its anticancer activity is less prominent than other staurosporine derivatives, its lower cytotoxicity in murine macrophages (CC₅₀ = 5.20 ± 1.75 µM) relative to its antiparasitic IC₅₀ values (e.g., 0.92 ± 0.33 µM against A. castellanii cysts) suggests a favorable therapeutic window for antiparasitic applications .

Properties

CAS No.

126572-73-4

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

(2S,3R,4R,6R)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C27H23N3O4/c1-27-25(33-2)18(31)11-19(34-27)29-16-9-5-3-7-13(16)21-22-15(12-28-26(22)32)20-14-8-4-6-10-17(14)30(27)24(20)23(21)29/h3-10,18-19,25,31H,11-12H2,1-2H3,(H,28,32)/t18-,19-,25-,27+/m1/s1

InChI Key

OSJFVOAURBIGTC-IFGWQFMBSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC

Synonyms

4'-demethylamino-4'-hydroxy-staurosporine
4'-demethylamino-4'-hydroxystaurosporine
RK 286C
RK-286C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Staurosporine Derivatives

Structural and Functional Modifications

Staurosporine derivatives are distinguished by substitutions at key positions (e.g., 4', 5', or 7') on the indolocarbazole scaffold. Below is a comparative analysis of structurally related compounds:

Compound Structural Modification Source Key Biological Activities Cytotoxicity (CC₅₀ or IC₅₀)
4'-Demethylamino-4'-hydroxystaurosporine 4'-demethylamino, 4'-hydroxy Streptomyces sanyensis PBLC04 Antiamoebic (IC₅₀ = 0.92 µM vs. A. castellanii cysts); moderate kinase inhibition CC₅₀ = 5.20 µM (murine macrophages)
Staurosporine Parent compound Micromonospora sp. L-31-CLCO-002 Broad-spectrum kinase inhibition; antitumor activity IC₅₀ = 0.01–0.1 µM (various cancer lines)
5'-Hydroxystaurosporine 5'-hydroxy Streptomyces sp. SCS10 03032 Anticancer (IC₅₀ = 2–8 µg/mL vs. B16, H460, CCRF-CEM) Not explicitly reported
7-Oxostaurosporine 7-oxo Streptomyces sanyensis PBLC04 Potent antiamoebic (IC₅₀ = 0.08–1.28 µM vs. Naegleria fowleri); high cytotoxicity CC₅₀ = 5.20 µM (murine macrophages)
4′-N-Methyl-5′-hydroxystaurosporine 4′-N-methyl, 5′-hydroxy Marine Micromonospora sp. Antitumor (IC₅₀ = 1.0–3.9 µM vs. HCT-116, Huh 7.5) IC₅₀ = 1.0 µM (HCT-116)
Staurosporine M1 (53) Engineered spc cluster modification Streptomyces coelicolor M1146 Pan-cancer activity (IC₅₀ = 1.0 µM vs. HCT-116) IC₅₀ = 1.0 µM (HCT-116)

Activity Profiles and Selectivity

Antiparasitic Activity
  • In contrast, 7-oxostaurosporine demonstrates broader antiparasitic activity, with IC₅₀ values 10–100 times lower than reference drugs like miltefosine .
Anticancer Activity
  • 5'-Hydroxystaurosporine and 4′-N-methyl-5′-hydroxystaurosporine are superior in anticancer contexts, particularly against colon (HT-29, HCT-116) and liver (Huh 7.5) cancer lines, with IC₅₀ values in the low micromolar range .
  • The parent compound, staurosporine , remains the most potent kinase inhibitor but suffers from high cytotoxicity, limiting therapeutic utility .
Kinase Inhibition and Mechanism
  • This compound interacts with CDK2 kinase models, though its binding affinity is likely reduced compared to staurosporine due to the loss of the methylamino group, which is critical for hydrophobic interactions in kinase pockets .
  • Derivatives like staurosporine M1 and M2 , engineered via heterologous expression, show enhanced selectivity for cancer cell lines, suggesting that targeted modifications can refine activity .

Toxicity and Therapeutic Potential

  • This compound’s lower cytotoxicity compared to 7-oxostaurosporine and staurosporine positions it as a safer candidate for antiparasitic applications .
  • In contrast, 5'-hydroxystaurosporine and 4′-N-methyl-5′-hydroxystaurosporine are prioritized in oncology due to their balance of potency and manageable toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Demethylamino-4'-hydroxystaurosporine
Reactant of Route 2
4'-Demethylamino-4'-hydroxystaurosporine

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